molecular formula C10H14N4OS B7756158 2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol

2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol

Cat. No.: B7756158
M. Wt: 238.31 g/mol
InChI Key: WSHYNEQAHYFOEO-UHFFFAOYSA-N
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Description

2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the propan-2-ylsulfanyl group: This step involves the substitution reaction where a suitable thiolating agent is used to introduce the propan-2-ylsulfanyl group onto the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the ethanol moiety: The final step involves the reaction of the intermediate with an appropriate alcohol to form the desired ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but with an additional triazole ring.

Uniqueness

2-(4-Propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is unique due to the presence of the propan-2-ylsulfanyl group, which enhances its biological activity and specificity towards CDK2 inhibition . This makes it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS/c1-7(2)16-10-8-5-13-14(3-4-15)9(8)11-6-12-10/h5-7,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHYNEQAHYFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=NC2=C1C=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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